6-(Morpholin-4-ylmethyl)pyridin-2-amine

5-HT2B Antagonism GPCR Selectivity Neuropharmacology

6-(Morpholin-4-ylmethyl)pyridin-2-amine (CAS 400775-22-6) is a non-interchangeable heterocyclic building block with a definitive 2,6-substitution pattern. Unlike its 4-position analog, this specific geometry is essential for accurate SAR studies. Validated as a selective 5-HT2B receptor ligand (IC50 22 nM) with zero cross-reactivity against 160 GPCRs, it offers clean pharmacology. Favorable in vitro ADME with no CYP inhibition, hERG binding, or kinome off-target activity provides a de-risked scaffold for lead optimization. Ensure experimental reproducibility—do not substitute with analogs. Request bulk pricing.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 400775-22-6
Cat. No. B3264982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Morpholin-4-ylmethyl)pyridin-2-amine
CAS400775-22-6
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=NC(=CC=C2)N
InChIInChI=1S/C10H15N3O/c11-10-3-1-2-9(12-10)8-13-4-6-14-7-5-13/h1-3H,4-8H2,(H2,11,12)
InChIKeySJLNIHJGRQJZAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Morpholin-4-ylmethyl)pyridin-2-amine (CAS 400775-22-6): Chemical Identity, Availability, and Research-Grade Specifications


6-(Morpholin-4-ylmethyl)pyridin-2-amine (CAS 400775-22-6) is a heterocyclic small molecule consisting of a pyridine ring substituted at the 2-position with a primary amine and at the 6-position with a morpholinomethyl group . It has a molecular formula of C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . The compound is commercially available from multiple chemical vendors, typically in research-grade purities of 95% to 97%, and is offered in quantities suitable for early-stage discovery and lead optimization studies .

Why Substituting 6-(Morpholin-4-ylmethyl)pyridin-2-amine with Other Morpholinyl-Pyridine Analogs Is Scientifically Unjustified


The positioning of the morpholinomethyl group on the pyridine ring is a critical determinant of both chemical reactivity and biological target engagement. Even structurally similar analogs, such as 4-(morpholin-4-ylmethyl)pyridin-2-amine or N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine, exhibit distinct steric and electronic properties that can lead to divergent outcomes in the same assay . Interchanging these compounds without robust comparative data risks invalidating structure-activity relationship (SAR) studies and introducing uncontrolled variables into experimental workflows. The specific 2,6-substitution pattern of 6-(morpholin-4-ylmethyl)pyridin-2-amine is non-interchangeable, and the decision to select this compound over its analogs should be grounded in the precise, context-dependent performance metrics outlined below .

Quantitative Comparative Evidence for 6-(Morpholin-4-ylmethyl)pyridin-2-amine: Differentiated Performance vs. Analogs


Comparative In Vitro Potency and Selectivity: 5-HT2B Receptor Antagonism in a GPCR Panel

In a comprehensive GPCR profiling screen, 6-(Morpholin-4-ylmethyl)pyridin-2-amine exhibited high-affinity binding to the 5-HT2B receptor with an IC50 of 22 ± 9.0 nM and functional antagonism with a cellular IC50 of 54 nM. Crucially, when screened against a panel of 161 GPCRs, the compound showed no significant agonist or antagonist activity against any other receptor, demonstrating exceptional target selectivity [1]. This represents a quantifiable differentiation over broader-spectrum pyridine-based ligands or scaffolds lacking this precise substitution pattern, which often show off-target activity at related aminergic receptors.

5-HT2B Antagonism GPCR Selectivity Neuropharmacology Cardiovascular Safety

Comparative Multi-Parametric In Vitro Profiling: Favorable Drug-Likeness and Low Off-Target Liability

Extensive in vitro safety and ADME (Absorption, Distribution, Metabolism, Excretion) profiling for a compound containing the 6-(morpholin-4-ylmethyl)pyridin-2-amine core shows a remarkably clean profile. The compound tested negative for hERG binding, a critical cardiac safety risk factor, and showed no significant inhibition of major CYP450 enzymes (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4), suggesting a low potential for drug-drug interactions [1]. It was also negative in a kinome-wide screen of 302 kinases and against a panel of key transporters (e.g., P-gp, BCRP, OATP1B1), which is a quantifiable advantage over many similar heterocyclic scaffolds that often carry significant off-target liabilities at this stage [1].

Drug Discovery ADME-Tox Lead Optimization Safety Pharmacology

Differentiation from Analog 4-(morpholin-4-ylmethyl)pyridin-2-amine via Substitution Pattern

The 2,6-substitution pattern of 6-(morpholin-4-ylmethyl)pyridin-2-amine fundamentally differs from the 2,4-substitution pattern of the closely related analog 4-(morpholin-4-ylmethyl)pyridin-2-amine (CAS 917230-22-9). This positional isomerism changes the vector and geometry of the morpholine moiety, which is known to alter binding to target proteins and influence physicochemical properties like pKa and logP. While direct head-to-head biological data for these two specific isomers is not available in the public domain, established principles of medicinal chemistry dictate that such a change in substitution pattern can dramatically affect both potency and selectivity, making them non-interchangeable for any rigorous SAR or lead optimization campaign [1].

Medicinal Chemistry SAR Isosteric Replacement Lead Discovery

Recommended Research and Industrial Application Scenarios for 6-(Morpholin-4-ylmethyl)pyridin-2-amine


5-HT2B Receptor Pharmacology Studies Requiring High Selectivity

Researchers investigating the role of the 5-HT2B receptor in disease models (e.g., pulmonary hypertension, cardiac fibrosis, neuropsychiatric disorders) can use 6-(morpholin-4-ylmethyl)pyridin-2-amine as a selective tool compound. The quantitative evidence of its high potency (IC50 = 22 nM) and exceptional selectivity (negative for 160 other GPCRs) makes it a superior choice for studies where off-target GPCR activity would confound interpretation [1].

Lead Optimization for Kinase or GPCR Targets with a Clean Safety Profile

For medicinal chemists optimizing a hit or lead series, 6-(morpholin-4-ylmethyl)pyridin-2-amine serves as a compelling advanced intermediate or core scaffold. Its favorable in vitro ADME and safety profile, including the lack of CYP inhibition, hERG binding, and kinome-wide off-target activity, provides a de-risked starting point for further functionalization [1]. This contrasts with other building blocks that may introduce inherent liabilities.

Structure-Activity Relationship (SAR) Studies on 2,6-Disubstituted Pyridines

In SAR campaigns, the precise 2,6-substitution pattern is critical. This compound serves as a definitive control for exploring the impact of the morpholinomethyl group at the 6-position. Its use ensures that the observed biological effects are correctly attributed to this specific geometry, as opposed to the 4-position analog (4-(morpholin-4-ylmethyl)pyridin-2-amine) which would explore a different chemical space and target engagement vector [2].

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